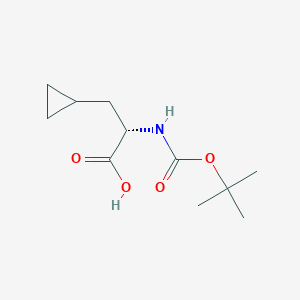

(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid

説明

(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid (CAS 89483-06-7) is a Boc-protected amino acid derivative featuring a cyclopropyl substituent at the β-position of the propanoic acid backbone. Its molecular formula is C₁₁H₁₉NO₄ (MW 229.27), and it is commonly used in peptide synthesis and medicinal chemistry as a building block. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, ensuring stability during synthetic processes . Storage under inert atmosphere at room temperature is recommended to preserve integrity .

特性

IUPAC Name |

(2S)-3-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8(9(13)14)6-7-4-5-7/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKRRTFCDSZGFSZ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Asymmetric Cyclopropanation via Chiral (Salen)Ru(II) Catalysis

The enantioselective synthesis of cyclopropane-containing amino acids often employs transition metal-catalyzed cyclopropanation. A five-step protocol developed by [researchers] utilizes a chiral (Salen)Ru(II) complex to induce asymmetry during cyclopropane ring formation . The reaction proceeds via a carbene transfer mechanism, where the catalyst coordinates to a diazo compound, generating a metal-carbene intermediate. This species reacts with a vinyl group in the amino acid precursor to form the cyclopropane ring with >99% enantiomeric excess (ee) .

Key Steps:

-

Diazo Precursor Preparation : The α-diazo-β-keto ester derivative of a β-amino acid is synthesized using standard diazo transfer reagents.

-

Catalytic Cyclopropanation : The diazo compound reacts with a vinyl ether in the presence of 2 mol% (Salen)Ru(II) catalyst at −20°C in dichloromethane.

-

Carbamate Protection : The resulting cyclopropane-bearing amino acid is protected with di-tert-butyl dicarbonate ((Boc)₂O) in a dioxane/water biphasic system .

Optimization Data:

| Parameter | Value |

|---|---|

| Catalyst Loading | 2 mol% |

| Temperature | −20°C |

| Reaction Time | 12 h |

| Yield (Cyclopropane) | 92% |

| Enantiomeric Excess | >99% (S) |

This method’s robustness stems from the catalyst’s ability to discriminate between prochiral faces, ensuring high stereoselectivity . However, the requirement for low temperatures and moisture-sensitive diazo compounds limits scalability.

Photoredox-Catalyzed Decarboxylative Radical Cyclization

Recent advances in photoredox catalysis enable cyclopropane formation via radical intermediates. A 2023 study demonstrated a one-pot synthesis using 4CzIPN (1 mol%) as an organic photocatalyst . The protocol involves:

-

Decarboxylative Radical Generation : Irradiation of Boc-protected proline (Boc-Pro-OH) with visible light (450 nm) induces single-electron transfer (SET), generating a carbon-centered radical.

-

Radical Addition-Cyclization : The radical adds to a homoallyl chloride, followed by intramolecular alkylation to form the cyclopropane ring .

Reaction Conditions:

-

Solvent: Dimethylformamide (DMF)/H₂O (4:1)

-

Light Source: 34 W blue LEDs

-

Temperature: 25°C

Performance Metrics:

| Metric | Value |

|---|---|

| Conversion | 100% |

| Isolated Yield | 90–95% |

| Diastereomeric Ratio | 98:2 (trans:cis) |

This method bypasses traditional carbene chemistry, offering functional group tolerance for electron-deficient alkenes . The radical pathway’s insensitivity to oxygen simplifies experimental setup compared to metal-catalyzed approaches.

Boc Protection of Preformed Cyclopropane Amino Acids

For substrates where cyclopropanation precedes amino protection, a two-step sequence is employed:

Step 1: Cyclopropane Ring Installation

Cyclopropylalanine is synthesized via:

-

Simmons–Smith Reaction : Treating allylglycine with diethylzinc and diiodomethane in ether .

-

Kulinkovich Reaction : Cyclopropanation of γ,δ-unsaturated amino esters using titanium(IV) isopropoxide .

Step 2: Boc Protection

The free amine is protected using (Boc)₂O under Schotten–Baumann conditions :

-

Dissolve cyclopropylalanine in 1 M NaOH.

-

Add (Boc)₂O (1.2 equiv) in dioxane.

-

Stir at 0°C for 1 h, then at 25°C for 12 h.

-

Acidify with 1 M KHSO₄ and extract with ethyl acetate.

Yield Data:

| Starting Material | Yield (Protected Product) |

|---|---|

| L-Cyclopropylalanine | 88% |

| D-Cyclopropylalanine | 85% |

This route benefits from commercial availability of cyclopropylalanine but requires resolution of racemic mixtures if chiral purity is needed .

Comparative Analysis of Synthetic Routes

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanone derivatives.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution at the Boc-protected amino group.

Major Products

The major products formed from these reactions include cyclopropanone derivatives, alcohols, and various substituted amino acids, depending on the specific reaction conditions and reagents used.

科学的研究の応用

Medicinal Chemistry

1.1 Peptide Synthesis

One of the primary applications of (S)-2-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid is in the synthesis of peptides. The tert-butyloxycarbonyl (BOC) group serves as a protective group for the amino group during peptide synthesis, allowing for selective reactions at other functional sites. This property is particularly useful in solid-phase peptide synthesis (SPPS), where the stability and ease of removal of the BOC group facilitate the construction of complex peptide sequences .

1.2 Drug Development

The cyclopropyl moiety in this compound can enhance the biological activity and selectivity of drug candidates. Cyclopropyl-containing amino acids have been shown to influence the conformational properties of peptides, potentially leading to improved binding affinities for target proteins. This characteristic has made BOC-L-Cyclopropylalanine a subject of interest in the design of inhibitors for various therapeutic targets, including enzymes and receptors involved in diseases such as cancer and metabolic disorders .

Biochemical Research

2.1 Enzyme Inhibition Studies

Research has demonstrated that derivatives of this compound can act as enzyme inhibitors. For instance, studies have investigated its role in inhibiting specific proteases and kinases, providing insights into enzyme mechanisms and potential therapeutic interventions . The ability to modify the cyclopropyl group allows for fine-tuning of inhibitor potency and selectivity.

2.2 Structure-Activity Relationship Studies

The compound's structural features make it an ideal candidate for studying structure-activity relationships (SAR) in drug discovery. By systematically varying substituents on the cyclopropyl group or altering the BOC protective group, researchers can elucidate how these changes affect biological activity, leading to more effective drug designs .

Case Studies

作用機序

The mechanism by which (S)-2-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid exerts its effects involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amino group, which can then participate in various biochemical pathways. The cyclopropyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity towards its targets.

類似化合物との比較

Comparison with Structural Analogs

The compound’s structural analogs vary in substituents, protective groups, and stereochemistry, leading to differences in physicochemical properties, synthetic accessibility, and biological activity. Below is a detailed analysis:

Substitution at the β-Position

Cyclopropane vs. Larger Aliphatic Rings

- This analog is used in peptide modifications requiring hydrophobic interactions .

- 2-((tert-Butoxycarbonyl)amino)-3-(3,3-difluorocyclobutyl)propanoic acid (CAS 681128-43-8, C₁₂H₁₇F₂NO₄): The difluorocyclobutyl group introduces electronegativity and conformational rigidity, which may improve metabolic stability and target binding in drug candidates .

Aromatic vs. Aliphatic Substituents

- (S)-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid (CAS 56675-37-7, C₁₃H₁₇NO₄S): The thiophene ring introduces π-π stacking capabilities and electronic effects, making it suitable for kinase inhibitor design .

Protective Group Variations

- 2-{[(benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid (CAS 1260642-92-9, C₁₄H₁₅NO₄): The benzyloxycarbonyl (Cbz) group, unlike Boc, is removed via catalytic hydrogenation. This difference impacts synthetic strategies, as Boc deprotection requires acidic conditions (e.g., TFA) .

Stereochemical and Positional Isomers

- (2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic acid (CAS 55780-90-0): The branched methylpentanoic chain introduces stereochemical complexity, influencing chiral recognition in enzymatic processes .

Data Tables

Table 1: Structural and Physicochemical Comparison

生物活性

(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid, commonly referred to as Boc-cyclopropylalanine, is an amino acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique cyclopropyl side chain and a tert-butoxycarbonyl (Boc) protecting group, which influences its pharmacological properties.

- Molecular Formula : C₁₄H₂₅NO₄

- Molecular Weight : 271.35 g/mol

- CAS Number : 37736-82-6

- Purity : Typically ≥ 95% in commercial preparations

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:

-

Receptor Interactions :

- The compound has been shown to interact with several receptors, including adrenergic receptors, cannabinoid receptors, and various peptide receptors such as the amylin receptor and angiotensin receptor .

- Its structural features allow it to modulate receptor activity, potentially leading to therapeutic effects in conditions such as hypertension and metabolic disorders.

- Enzyme Inhibition :

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Case Studies and Research Findings

-

Antiviral Activity Against SARS-CoV-2 :

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited antiviral properties against SARS-CoV-2 in vitro. Compound 13b-K showed significant efficacy in reducing viral load in infected cell lines such as Huh7 and VeroE6 cells . -

Metabolic Pathway Analysis :

Research has indicated that the compound influences metabolic pathways related to energy homeostasis. Its interactions with adrenergic receptors suggest potential applications in obesity management by modulating metabolic rates . -

Pharmacokinetics and Toxicology :

Toxicological assessments have shown that while the compound exhibits promising biological activities, careful evaluation of its pharmacokinetic properties is necessary. Studies have reported moderate skin permeability and potential gastrointestinal absorption, indicating a need for further investigation into its bioavailability and systemic effects .

Q & A

Q. What are the common synthetic routes for preparing (S)-2-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid?

The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amino group, followed by cyclopropane ring formation or substitution. Key steps include:

- Boc Protection : Reacting the amino acid precursor with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to protect the amine .

- Cyclopropane Introduction : Using cyclopropane-containing reagents (e.g., cyclopropylboronic acids) in cross-coupling reactions or alkylation steps. For example, TBDMS (tert-butyldimethylsilyl) protection of hydroxyl groups can prevent side reactions during coupling (see Scheme 1 in ).

- Deprotection and Purification : Acidic cleavage of Boc groups (e.g., TFA) and purification via silica gel chromatography or preparative HPLC .

Q. How is the stereochemical integrity maintained during synthesis?

- Chiral Pool Strategy : Starting from enantiomerically pure precursors (e.g., (S)-amino acids) ensures retention of configuration .

- Racemization Mitigation : Avoiding high temperatures or strongly acidic/basic conditions during Boc protection/deprotection. For instance, coupling reactions in DMF at 25°C minimize racemization .

- Stereochemical Confirmation : Chiral HPLC or NMR analysis with chiral shift reagents validates enantiopurity .

Q. What analytical techniques confirm the structure and purity of this compound?

- 1H/13C NMR : Assigns protons and carbons, confirming Boc group presence and cyclopropane geometry .

- LCMS (ESI) : Verifies molecular weight and purity (>95%) .

- Melting Point Analysis : Matches literature values (e.g., 150–151°C for related Boc-protected acids) .

Q. What storage conditions ensure stability?

- Dry, Cool Environment : Store in desiccators at 2–8°C to prevent hydrolysis of the Boc group .

- Inert Atmosphere : Use argon or nitrogen to avoid oxidation .

- Ventilation : Follow safety protocols (P403) to reduce exposure to vapors .

Advanced Research Questions

Q. How can this compound serve as an intermediate in enzyme inhibitor design?

- Bioisosteric Replacement : The cyclopropane ring mimics rigid hydrophobic motifs in enzyme active sites. For example, analogs with iodophenyl groups (e.g., ’s CW1–CW20) show anticancer activity via kinase inhibition .

- Peptide Backbone Modification : Incorporation into peptide chains enhances metabolic stability, as seen in β-amino acid derivatives .

Q. What strategies enhance bioactivity through cyclopropane ring modification?

- Substituent Addition : Introducing electron-withdrawing groups (e.g., fluorine) via Pd-catalyzed cross-coupling improves target binding .

- Ring Strain Utilization : Cyclopropane’s strain energy can increase binding affinity in enzyme-substrate complexes .

Q. How do reaction conditions influence synthetic yield and enantiomeric excess (ee)?

| Factor | Impact | Example |

|---|---|---|

| Temperature | Higher temps risk racemization; 25°C optimal for Boc coupling . | 61.6% yield at 25°C vs. 40% at 40°C . |

| Catalyst | DMAP accelerates DCC-mediated coupling, improving yield to >90% . | |

| Solvent | Polar aprotic solvents (DMF) enhance solubility of Boc-protected intermediates . |

Q. How to resolve contradictions in reported synthetic methodologies?

- Variable Protecting Groups : TBDMS () vs. TBS () for hydroxyl protection—optimize based on downstream reactivity.

- Conflicting Yields : Reproduce protocols with controlled humidity (P402) and inert atmospheres (P210) to isolate variables .

- Stereochemical Discrepancies : Validate ee using multiple techniques (e.g., chiral HPLC and optical rotation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。